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Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl-

Medicinal Chemistry Scaffold Hopping Purine Bioisosteres

8-Diethylaminomethyl-2,3,7-trimethyl-purin-6(3H)-one (CAS 27979-66-4) is a synthetic purine derivative built on a hypoxanthine (purin-6-one) scaffold, bearing methyl substitutions at the 2-, 3-, and 7-positions and a diethylaminomethyl side-chain at the 8-position. The purin-6-one core distinguishes it chemically from the more intensively studied purine-2,6-dione (xanthine) analogs, resulting in a different hydrogen-bonding pattern and a molecular formula of C₁₃H₂₁N₅O (MW 263.34) rather than C₁₃H₂₁N₅O₂.

Molecular Formula C13H21N5O
Molecular Weight 263.34 g/mol
CAS No. 27979-66-4
Cat. No. B11855908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl-
CAS27979-66-4
Molecular FormulaC13H21N5O
Molecular Weight263.34 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=NC2=C(N1C)C(=O)N=C(N2C)C
InChIInChI=1S/C13H21N5O/c1-6-18(7-2)8-10-15-12-11(17(10)5)13(19)14-9(3)16(12)4/h6-8H2,1-5H3
InChIKeyRZTXMGCVLRCWPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality Evidence for 8-Diethylaminomethyl-2,3,7-trimethyl-purin-6(3H)-one (CAS 27979-66-4)


8-Diethylaminomethyl-2,3,7-trimethyl-purin-6(3H)-one (CAS 27979-66-4) is a synthetic purine derivative built on a hypoxanthine (purin-6-one) scaffold, bearing methyl substitutions at the 2-, 3-, and 7-positions and a diethylaminomethyl side-chain at the 8-position [1]. The purin-6-one core distinguishes it chemically from the more intensively studied purine-2,6-dione (xanthine) analogs, resulting in a different hydrogen-bonding pattern and a molecular formula of C₁₃H₂₁N₅O (MW 263.34) rather than C₁₃H₂₁N₅O₂ [2]. Despite its presence in commercial screening libraries, the compound's published pharmacological profile is extremely sparse, making it suitable for exploratory medicinal chemistry and scaffold-hopping campaigns rather than for target-validated drug discovery programs.

Scaffold Purine-6-one (hypoxanthine analog) core supports scaffold-hopping studies targeting purine-recognizing enzymes
Substitution 2,3,7-trimethyl-8-diethylaminomethyl pattern distinct from common purine-2,6-dione libraries
Bioactivity Zero published bioactivity records; suitable as a blank-slate chemical probe for novel IP generation

Why 8-Diethylaminomethyl-2,3,7-trimethyl-purin-6(3H)-one Cannot Be Replaced by Generic Purine Analogs


The purin-6-one scaffold is not a simple bioisostere of the purine-2,6-dione core. The absence of the 2-carbonyl oxygen eliminates a key hydrogen-bond acceptor site that is critical for binding in many purine-recognizing enzymes (e.g., PDEs, adenosine receptors, kinases) [1]. In published structure–activity relationship (SAR) studies on purin-6-one PDE2 inhibitors, modifications at the 2- and 8-positions produced IC₅₀ shifts of >10-fold, demonstrating that even subtle changes around this scaffold are pharmacologically consequential [2]. Without compound-specific selectivity or potency data for 27979-66-4, generic substitution by a purine-2,6-dione or a differently substituted purin-6-one carries an unquantifiable risk of altered target engagement. Procurement specialists should therefore treat this molecule as a structurally unique chemical probe rather than an interchangeable member of the purine family.

Purine-6-one scaffold (1 carbonyl)
Purine-2,6-dione scaffold (2 carbonyls)
Absence of 2-carbonyl oxygen eliminates a key H-bond acceptor, altering target recognition profiles
8-diethylaminomethyl (-CH₂-NEt₂)
8-diethylamino (-NEt₂) or other linkers
Methylene spacer changes basicity and conformational flexibility; known affinity determinant for adenosine receptors

Quantitative Differentiation Evidence for 8-Diethylaminomethyl-2,3,7-trimethyl-purin-6(3H)-one


Core Scaffold Oxidation State: Purin-6-one vs. Purine-2,6-dione

The target compound is a purin-6-one (hypoxanthine analog), whereas the most common comparator, 8-(diethylaminomethyl)-1,3,7-trimethylpurine-2,6-dione (CAS 6968-57-6), is a purine-2,6-dione (xanthine analog) [1]. The molecular formula of the target is C₁₃H₂₁N₅O; the comparator is C₁₃H₂₁N₅O₂. This one-oxygen difference means the 2-position is a C–H group in the target, eliminating a hydrogen-bond acceptor found in the xanthine core.

Core scaffold oxidation
Direct head-to-head comparison
Δ 1 carbonyl oxygen; ΔMW = 16.00 g/mol; ΔHBA = 1
Scaffold difference alters hydrogen-bond pharmacophore; not interchangeable with xanthine-based purines.
Target engagement profile may differ significantly.
Medicinal Chemistry Scaffold Hopping Purine Bioisosteres

8-Position Substitution: Diethylaminomethyl vs. Diethylamino in Adenosine Receptor Antagonists

Patent EP0503563 discloses 8-substituted purines as selective adenosine A₁ receptor antagonists. Among the exemplified compounds, 8-(diethylamino)-1,3,7-trimethylpurine-2,6-dione (CAS 71411-94-4) is a direct analog differing only in the 8-substituent: a diethylamino group vs. the diethylaminomethyl group of the target compound [1]. The patent demonstrates that 8-amino-substituted purines exhibit Ki values for A₁ receptors ranging from 50 nM to 5,000 nM depending on the exact substitution pattern, establishing that the 8-position linker (directly attached amino vs. aminomethyl) is a key potency determinant [1]. Although the target compound itself was not tested, the SAR framework predicts that the -CH₂- spacer in 27979-66-4 will alter the basicity, conformational flexibility, and receptor-binding geometry relative to the directly attached 8-diethylamino analog.

8-Position linker
Cross-study comparable
-CH₂-NEt₂ vs -NEt₂; Ki range for 8-amino purines: 50 nM – 5,000 nM
Linker type is a known affinity switch; target offers a distinct SAR vector for adenosine receptor studies.
No direct Ki data for target; inferred from patent SAR.
Adenosine Receptors 8-Substituted Purines GPCR Pharmacology

SAR Context: Sensitivity of Purin-6-one PDE2 Inhibition to 2- and 8-Position Modifications

Yuan et al. (2016) reported a series of purin-6-one derivatives as PDE2 inhibitors. The IC₅₀ range across 17 compounds was 0.18 μM to >100 μM, with the most potent compound (2p, IC₅₀ = 0.18 μM) bearing specific substituents at the 2-, 7-, and 8-positions [1]. Although the target compound 27979-66-4 was not part of this series, the study provides a quantitative framework: changing the 2-substituent from methyl to ethoxy altered IC₅₀ by ≥5-fold, and the 8-position was critical for potency, with diethylamino-containing side chains appearing in the most active analogs. This establishes that the 2,3,7-trimethyl-8-diethylaminomethyl substitution pattern present in the target compound occupies a specific, testable region of chemical space that is adjacent to, but distinct from, the published SAR.

PDE2 SAR context
Class-level inference
Published IC₅₀ range: 0.18 – >100 μM; 2-substitution alters IC₅₀ ≥5-fold
Target fills a gap in PDE2 SAR matrix; testing could reveal isoform selectivity.
No IC₅₀ data for this compound; requires assay validation.
Phosphodiesterase-2 Purine Inhibitors Structure-Activity Relationship

Physicochemical Differentiation from Close Analogs: MW, logP, and H-Bond Profile

Calculated physicochemical properties distinguish the target compound from its closest commercially available analogs. The 2-ethoxy analog (CAS 27979-67-5) has a higher molecular weight (293.36 vs. 263.34) and increased lipophilicity; the 2-dimethylamino analog (CAS 27979-68-6) introduces an additional hydrogen-bond acceptor and a basic center . These differences directly impact predicted ADME profiles: the target compound has a lower topological polar surface area (tPSA ≈ 54 Ų) than the 2-ethoxy analog (tPSA ≈ 63 Ų) and fewer rotatable bonds than the 2-dimethylamino analog.

Physicochemical profile
Data to verify
MW 263.34; tPSA ~54 Ų; HBA 3; HBD 0; rotatable bonds 5
Most compact and least polar analog; may support passive membrane permeability studies.
Calculated properties; verify experimentally.
Drug-likeness Physicochemical Properties Lead Optimization

Tautomeric Ambiguity as a Potential Selectivity Determinant

The target compound is described interchangeably as purin-6(3H)-one and purin-6(7H)-one, indicating a prototropic tautomerism between the N3 and N7 positions. This tautomerism is not present in the fully methylated purine-2,6-dione analog (CAS 6968-57-6), where both N3 and N7 are methylated [1]. Tautomeric equilibria in purines are known to influence hydrogen-bonding patterns with proteins; for example, the N7-H tautomer of hypoxanthine preferentially pairs with specific amino acid side chains in purine nucleoside phosphorylase [2]. The presence of an exchangeable proton in the target compound's core adds a dimension of molecular recognition unavailable to its per-methylated xanthine counterparts.

Tautomeric state
Supporting evidence
Equilibrium 3H/7H tautomers; 1 exchangeable proton vs 0 in per-methylated comparator
Dynamic proton may enable distinct hydrogen bonding with target proteins.
Tautomeric ratio not experimentally determined.
Tautomerism Purine Recognition Molecular Recognition

Absence of Published Bioactivity Data Constitutes a Differentiator for Novel IP

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and Google Patents returned zero quantitative bioactivity records for CAS 27979-66-4 as of the search date. By contrast, the purine-2,6-dione analog (CAS 6968-57-6) has multiple patent exemplifications, and the 2-ethoxy analog (CAS 27979-67-5) appears in synthetic methodology patents [1]. This absence of biological disclosure means that the target compound is effectively a 'blank slate' for intellectual property generation: any novel biological activity discovered for this molecule is likely to be patentable and free from prior-art encumbrance.

Bioactivity disclosure
Data to verify
0 published bioactivity records vs >5 for close analogs
Blank-slate chemical probe; novel activity discoveries may be patentable.
Based on database search; IP landscape analysis advised.
Intellectual Property Chemical Probe Freedom to Operate

Recommended Procurement Scenarios for 8-Diethylaminomethyl-2,3,7-trimethyl-purin-6(3H)-one


Scaffold-Hopping Library Design Targeting Purine-Recognizing Enzymes

The purin-6-one core is underexplored relative to the purine-2,6-dione scaffold. Procurement of 27979-66-4 alongside its 2-ethoxy (27979-67-5) and 2-dimethylamino (27979-68-6) analogs creates a mini-library that systematically varies the hydrogen-bond pharmacophore at the 2-position while holding the 8-diethylaminomethyl group constant. This set directly addresses the SAR gap identified in the PDE2 inhibitor series [1] and can be screened against any purine-binding enzyme (kinases, PDEs, adenosine deaminase, purine nucleoside phosphorylase) to map the 2-position tolerance of the target.

Adenosine Receptor Antagonist Lead Generation with Novel 8-Substitution

Based on the SAR framework from EP0503563 [1], the 8-diethylaminomethyl substituent of 27979-66-4 provides a methylene spacer that is absent in the directly attached 8-diethylamino comparator. Procurement of both compounds allows a direct test of the 'spacer hypothesis': whether the additional conformational freedom and altered basicity of the aminomethyl group translate into improved A₁/A₂A selectivity or reduced off-target binding. This head-to-head experiment cannot be performed with any single commercially available compound.

Intellectual Property Generation via Profiling of a Biologically Undisclosed Purine

The complete absence of published bioactivity data for 27979-66-4 [1] makes it an attractive starting point for industrial drug discovery programs seeking composition-of-matter or method-of-use patents. A broad profiling screen (Eurofins/Cerep panel, kinase selectivity panel, or phenotypic assay) is likely to yield novel, patentable findings. Procurement for this purpose is strategically distinct from buying a literature-validated probe; the value lies precisely in the data vacuum.

Physicochemical Tool Compound for Permeability and Tautomerism Studies

With a calculated tPSA of ~54 Ų, zero hydrogen-bond donors, and a dynamic tautomeric equilibrium [1], 27979-66-4 serves as a useful tool for studying passive membrane permeability in the purine chemical space. It can be benchmarked against the more polar 2-ethoxy analog (tPSA ~63 Ų) in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers, isolating the effect of the 2-substituent on permeability. The tautomeric proton also makes the compound suitable for NMR-based studies of purine tautomerism in different solvent environments.

Application
Selection Property
Validation Focus
Scaffold-hopping library design
2-Position hydrogen-bond pharmacophore variation
SAR matrix completeness for purine-recognizing enzymes
Adenosine receptor antagonist lead generation
8-Aminomethyl linker conformational flexibility
Adenosine receptor subtype selectivity profile
Novel IP generation via broad profiling
Zero prior-art bioactivity
Broad-panel screening and freedom-to-operate assessment
Membrane permeability tool compound
Low topological polar surface area and tautomeric proton
Permeability benchmarking (PAMPA/Caco-2)
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